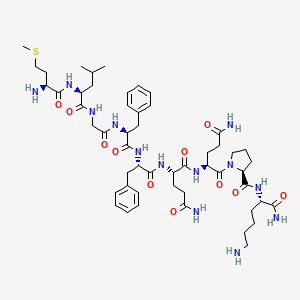

Substance P (3-11)

Beschreibung

Eigenschaften

CAS-Nummer |

51165-11-8 |

|---|---|

Molekularformel |

C52H79N13O11S |

Molekulargewicht |

1094.3 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |

InChI |

InChI=1S/C52H79N13O11S/c1-31(2)27-38(63-46(70)34(54)23-26-77-3)47(71)58-30-44(68)59-39(28-32-13-6-4-7-14-32)49(73)64-40(29-33-15-8-5-9-16-33)50(74)61-36(19-21-42(55)66)48(72)62-37(20-22-43(56)67)52(76)65-25-12-18-41(65)51(75)60-35(45(57)69)17-10-11-24-53/h4-9,13-16,31,34-41H,10-12,17-30,53-54H2,1-3H3,(H2,55,66)(H2,56,67)(H2,57,69)(H,58,71)(H,59,68)(H,60,75)(H,61,74)(H,62,72)(H,63,70)(H,64,73)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI-Schlüssel |

UYNZTPCREZKCOQ-PVEGFDORSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCSC)N |

Kanonische SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCSC)N |

Andere CAS-Nummern |

51165-11-8 |

Sequenz |

MLGFFQQPK |

Synonyme |

1-des-Arg-2-des-Pro-substance P SP(3-11) substance P (3-11) substance P (3-11), diacetate substance P, dearginyl(1)-deproline(2)- substance P, des-Arg(1)-des-Pro(2)- |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Substance P (3-11): A Comprehensive Technical Guide to its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, is a well-established mediator of pain, inflammation, and various other physiological processes through its interaction with neurokinin receptors, primarily the neurokinin-1 (NK1) receptor.[1][2] Upon its release, Substance P is subject to enzymatic degradation, giving rise to several peptide fragments. Among these, Substance P (3-11) [SP (3-11)], a C-terminal fragment, has emerged as a biologically active metabolite with a distinct pharmacological profile. This technical guide provides an in-depth exploration of the biological function of Substance P (3-11), focusing on its receptor interactions, signaling pathways, physiological effects, and the experimental methodologies used to elucidate its activity. Notably, SP (3-11) has been shown to cross the blood-brain barrier, suggesting its potential involvement in central nervous system functions.[3]

Receptor Interactions and Binding Affinity

Substance P (3-11) exerts its biological effects primarily through interaction with the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[4] The C-terminal region of Substance P is crucial for its receptor binding and agonist activity.[5] While it is generally considered a less potent agonist than the full-length Substance P, SP (3-11) retains significant biological activity.

There are some discrepancies in the reported binding affinities of SP (3-11) for the NK1 receptor, which may be attributable to different experimental conditions and assay systems. Some studies have suggested a very low affinity, while others have demonstrated clear biological effects at nanomolar and even picomolar concentrations, implying a physiologically relevant interaction.

Table 1: Receptor Binding and Functional Potency of Substance P (3-11)

| Ligand | Assay Type | Receptor/Cell Line | Parameter | Value | Reference |

| Substance P (3-11) | Monocyte Chemotaxis | Human Monocytes | ED50 | Approx. 10⁻¹³ M | [5] |

| Substance P (3-11) | cAMP Production | CHO cells expressing hNK1R | -log EC50 | No significant difference from Substance P | [6] |

| Substance P (3-11) | Guinea Pig Ileum Contraction | Guinea Pig Ileum Smooth Muscle | - | Active | [3] |

Signaling Pathways

Activation of the NK1 receptor by Substance P typically initiates downstream signaling through the coupling of heterotrimeric G-proteins. The full-length peptide is known to activate both Gαq and Gαs proteins.[7][8] This dual coupling leads to the activation of two primary signaling cascades:

-

Gαq Pathway: Activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4][9]

-

Gαs Pathway: Activation of adenylyl cyclase (AC), leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[4][6]

Interestingly, studies on Substance P metabolites, including fragments like SP (3-11), suggest a phenomenon of biased agonism . N-terminal truncation of Substance P appears to diminish the peptide's ability to activate the Gαs/cAMP pathway while preserving its capacity to stimulate the Gαq/Ca²⁺ pathway.[7][8] This differential activation of signaling pathways by SP (3-11) compared to the full-length peptide could lead to distinct physiological outcomes.

Physiological Functions

The biological activities of Substance P (3-11) are diverse and reflect its interaction with the NK1 receptor in various tissues.

Chemotaxis of Immune Cells

One of the most potent actions of Substance P (3-11) is its ability to induce the migration of human monocytes.[5] This chemotactic effect is observed at remarkably low concentrations, with an ED50 in the picomolar range.[5] This suggests a significant role for this peptide fragment in modulating inflammatory and immune responses by recruiting monocytes to sites of injury or infection.

Smooth Muscle Contraction

Substance P (3-11) retains the ability to induce contraction of smooth muscle preparations, such as the guinea pig ileum.[3] This activity is a hallmark of tachykinin peptides and is mediated through NK1 receptors on smooth muscle cells.

Central Nervous System Effects

Given its ability to cross the blood-brain barrier, Substance P (3-11) may have direct effects on the central nervous system.[3] While research in this area is ongoing, the presence of NK1 receptors in brain regions associated with pain, mood, and stress suggests that this metabolite could contribute to the neurological effects of the Substance P system.[1]

Histamine (B1213489) Release

In vivo studies have demonstrated that intravenous infusion of Substance P (3-11) in rats leads to an increase in plasma histamine levels.[3] This indicates that the peptide can stimulate mast cells to degranulate, a key event in allergic and inflammatory reactions.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the biological function of Substance P (3-11). Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Substance P (3-11) for the NK1 receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the NK1 receptor. Cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Competition Binding: A fixed concentration of a radiolabeled ligand with high affinity for the NK1 receptor (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Substance P (3-11).

-

Incubation and Filtration: The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification and Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are then analyzed to determine the concentration of Substance P (3-11) that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Monocyte Chemotaxis Assay (Modified Boyden Chamber)

This assay quantifies the chemotactic activity of Substance P (3-11) on human monocytes.

-

Cell Preparation: Human monocytes are isolated from peripheral blood, typically using density gradient centrifugation followed by purification methods such as magnetic-activated cell sorting (MACS). The purified monocytes are then resuspended in a suitable assay medium.

-

Assay Setup: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (typically 3-8 µm pore size) separating the upper and lower wells is used. The lower wells are filled with the assay medium containing various concentrations of Substance P (3-11) or a control chemoattractant. The monocyte suspension is added to the upper wells.

-

Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (e.g., 90 minutes).

-

Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The number of cells that have migrated to the lower side of the membrane or into the lower well is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye to label the cells beforehand and measuring the fluorescence in the lower well.

-

Data Analysis: The number of migrated cells is plotted against the concentration of Substance P (3-11) to generate a dose-response curve and determine the EC50 value.

References

- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Substance P receptor-mediated chemotaxis of human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Substance P (3-11)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a crucial neurotransmitter and neuromodulator involved in a myriad of physiological and pathological processes, including pain, inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2] SP is subject to rapid enzymatic degradation in vivo, yielding a variety of peptide fragments. Among these, the C-terminal fragments are of particular interest as they are believed to retain significant biological activity. This technical guide provides a comprehensive overview of the mechanism of action of a key C-terminal fragment, Substance P (3-11), focusing on its interaction with the NK1R, downstream signaling cascades, and the experimental methodologies used for its characterization.

Receptor Binding and Affinity

Substance P (3-11) is a C-terminal nonapeptide fragment of Substance P. The C-terminal region of Substance P is essential for its biological activity and high-affinity binding to the NK1 receptor.[3]

Binding to the Neurokinin-1 Receptor (NK1R)

Substance P (3-11) acts as an agonist at the NK1 receptor, competing with the parent peptide, Substance P, for the same binding site.[4] While specific Ki or Kd values for SP (3-11) are not consistently reported across the literature, competitive binding assays have demonstrated its significant affinity for the NK1R. In one study, SP (3-11) was found to be equipotent to SP (2-11) in displacing radiolabeled Substance P from its receptor, indicating a high affinity comparable to other biologically active C-terminal fragments.

Quantitative Data on Receptor Binding and Functional Potency

The following table summarizes the available quantitative data for Substance P (3-11) and related peptides. This data is crucial for understanding the structure-activity relationship of Substance P fragments and their potential for functional selectivity.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| Substance P | cAMP Accumulation | HEK293T | -log EC50 | 7.81 ± 0.07 M | [5] |

| Substance P (3-11) | cAMP Accumulation | HEK293T | -log ED50 | 7.14 ± 0.06 M | [5] |

| Substance P | cAMP Accumulation | CHO | -log ED50 | 7.6 ± 0.14 | [4] |

| Substance P (3-11) | cAMP Accumulation | CHO | Not significantly different from Substance P | - | [4] |

| Substance P | Intracellular Calcium | HEK293 | -log EC50 | 8.5 ± 0.3 M | [4][6] |

| Substance P (6-11) | Intracellular Calcium | 3T3 (hNK1R) | -log EC50 | 8.07 ± 0.27 M | [5] |

| Substance P (6-11) | cAMP Accumulation | 3T3 (hNK1R) | -log EC50 | 6.78 ± 0.27 M | [5] |

Signaling Pathways

Activation of the NK1R by its agonists initiates a cascade of intracellular signaling events. The NK1R is known to couple to multiple G proteins, primarily Gαq and Gαs, leading to the activation of distinct downstream effector pathways.

Canonical Signaling Pathway of the NK1 Receptor

Upon agonist binding, the NK1R undergoes a conformational change, facilitating its interaction with heterotrimeric G proteins. The canonical signaling pathways are as follows:

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The subsequent increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, modulating cellular activity.

-

Gαs Pathway: The NK1R can also couple to Gαs, which activates adenylyl cyclase (AC). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). cAMP acts as a second messenger, primarily by activating protein kinase A (PKA), which goes on to phosphorylate numerous cellular proteins, thereby regulating a wide range of cellular functions.[5]

Biased Agonism of Substance P (3-11)

Recent evidence suggests that fragments of Substance P may act as biased agonists, preferentially activating one signaling pathway over another. Studies on C-terminal fragments of SP, such as SP (6-11), have shown that they retain the ability to potently stimulate the Gαq-mediated increase in intracellular calcium, while their potency to stimulate the Gαs-mediated cAMP production is significantly reduced.[5] Although direct comparative studies on SP (3-11) are limited, the existing data suggests that it may also exhibit a bias towards the Gαq pathway. This functional selectivity could have significant implications for drug development, as it opens the possibility of designing ligands that selectively activate desired signaling pathways, potentially minimizing off-target effects.

Experimental Protocols

The characterization of the mechanism of action of Substance P (3-11) relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited in the literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Objective: To determine the inhibitory constant (Ki) of Substance P (3-11) for the NK1 receptor.

Materials:

-

Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells)

-

Radiolabeled Substance P (e.g., [3H]SP or [125I]SP)

-

Unlabeled Substance P (for determining non-specific binding)

-

Substance P (3-11)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NK1 receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled Substance P, and varying concentrations of unlabeled Substance P (3-11).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of Substance P (3-11). The IC50 value (the concentration of SP (3-11) that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a ligand to stimulate the release of intracellular calcium.

Objective: To determine the EC50 of Substance P (3-11) for inducing intracellular calcium mobilization.

Materials:

-

Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Substance P (3-11)

-

A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR)

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition: Place the cell plate in the fluorescence plate reader. Add varying concentrations of Substance P (3-11) to the wells using the integrated liquid handler.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the concentration of Substance P (3-11). The EC50 value (the concentration of SP (3-11) that produces 50% of the maximal response) is determined by non-linear regression.

cAMP Accumulation Assay

This assay measures the ability of a ligand to stimulate the production of cyclic AMP.

Objective: To determine the EC50 of Substance P (3-11) for inducing cAMP accumulation.

Materials:

-

Cells expressing the NK1 receptor (e.g., CHO or HEK293 cells)

-

cAMP assay kit (e.g., GloSensor™, HTRF®, or AlphaScreen®)

-

Substance P (3-11)

-

A luminometer or fluorescence plate reader compatible with the chosen assay kit

Procedure:

-

Cell Transfection/Plating: For assays like GloSensor™, cells are typically transfected with a biosensor plasmid. For other formats, cells are plated in a 96-well or 384-well plate.

-

Compound Treatment: Incubate the cells with varying concentrations of Substance P (3-11) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader. The signal is inversely or directly proportional to the amount of cAMP produced, depending on the assay format.

-

Data Analysis: Plot the signal against the logarithm of the concentration of Substance P (3-11). The EC50 value is determined by non-linear regression.

Experimental Workflow

The characterization of a novel ligand for a GPCR, such as Substance P (3-11), typically follows a structured experimental workflow. This workflow is designed to first establish the binding characteristics of the ligand and then to elucidate its functional activity and signaling profile.

Conclusion

Substance P (3-11), a major C-terminal fragment of Substance P, is a potent agonist of the NK1 receptor. Its mechanism of action involves binding to the NK1R and stimulating downstream signaling pathways, primarily the Gαq-mediated mobilization of intracellular calcium. There is emerging evidence to suggest that SP (3-11) and other C-terminal fragments may exhibit biased agonism, with a preference for the calcium signaling pathway over the cAMP pathway. This functional selectivity has profound implications for the development of novel therapeutics targeting the tachykinin system, offering the potential for more specific and efficacious drugs with fewer side effects. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of Substance P (3-11) and other neurokinin receptor ligands, paving the way for future discoveries in this important area of pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

"Substance P (3-11) and the blood-brain barrier"

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

- 5. ane.pl [ane.pl]

- 6. nrf.com.au [nrf.com.au]

- 7. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the metabolism of substance P at the blood-brain barrier using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Investigation of substance P transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characteristics of substance P transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury [frontiersin.org]

- 15. Substance P reversibly compromises the integrity and function of blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of substance P on human cerebral microvascular endothelial cell line hCMEC/D3 are mediated exclusively through a truncated NK-1 receptor and depend on cell confluence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The proinflammatory peptide substance P promotes blood-brain barrier breaching by breast cancer cells through changes in microvascular endothelial cell tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Effects of Substance P C-terminal Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, is a key mediator in pain transmission, inflammation, and various neurobiological processes. Its biological activity is primarily mediated through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). A significant body of research has demonstrated that the physiological effects of Substance P are largely attributable to its C-terminal fragments. These fragments are not only products of in vivo metabolism but also serve as valuable tools for dissecting the structure-activity relationships of SP and for the development of novel therapeutics targeting the NK1 receptor. This guide provides an in-depth technical overview of the physiological effects of Substance P C-terminal fragments, focusing on their receptor binding, signal transduction, and functional outcomes.

Data Presentation: Quantitative Analysis of Substance P C-terminal Fragments

The following tables summarize the quantitative data on the binding affinity and functional potency of various Substance P C-terminal fragments and related analogs at the NK1 receptor. These values have been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions can influence these values.

Table 1: Binding Affinity of Substance P C-terminal Fragments for the NK1 Receptor

| Ligand | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Substance P | Rat brain cortex membranes | [125I]Bolton-Hunter SP | 12 ± 4 | - | [1] |

| Substance P | Guinea pig ileum membranes | [125I]Bolton-Hunter SP | - | 11,000 | [2] |

| SP(6-11) | Rat brain cortex membranes | [125I]Bolton-Hunter SP | - | ~100 | [1] |

| Septide | Rat recombinant NK1 receptor (COS-1 cells) | [3H]SP | 2900 ± 600 | - | [3] |

| Septide | Cloned NK1 receptor (COS-7 cells) | [125I]Septide | 0.55 ± 0.03 (Kd) | - | [4] |

Table 2: Functional Potency of Substance P C-terminal Fragments

| Ligand | Assay | Cell/Tissue | Parameter | EC50 (nM) | Reference |

| Substance P | Inositol (B14025) Phosphate Accumulation | Rat recombinant NK1 receptor (COS-1 cells) | IP1 | 0.05 ± 0.02 | [3] |

| Septide | Inositol Phosphate Accumulation | Rat recombinant NK1 receptor (COS-1 cells) | IP1 | 5 ± 2 | [3] |

| Substance P | Intracellular Ca2+ Mobilization | NK1R-expressing HEK293 cells | [Ca2+]i | ~3.16 | [5] |

| Substance P | cAMP Accumulation | NK1R-expressing HEK293 cells | cAMP | ~15.8 | [5] |

| SP(6-11) | Intracellular Ca2+ Mobilization | NK1R-expressing HEK293 cells | [Ca2+]i | Active (no EC50 provided) | [5] |

| SP(6-11) | cAMP Accumulation | NK1R-expressing HEK293 cells | cAMP | Little to no activity | [5] |

| SP(7-11) | Intracellular Ca2+ Mobilization | Bovine articular chondrocytes | [Ca2+]i | >1000 | [5] |

| [pGlu5, MePhe8, Sar9]SP(5-11) | Dopamine (B1211576) Release | Rat nucleus accumbens (in vivo) | Dopamine | - | [6] |

Signaling Pathways of Substance P C-terminal Fragments

Substance P and its C-terminal fragments elicit their effects by activating the NK1 receptor, which can couple to multiple G proteins, primarily Gαq/11 and Gαs. This dual coupling leads to the activation of distinct second messenger pathways.

Gαq/11-Mediated Pathway (Calcium Mobilization)

Activation of the Gαq/11 pathway by C-terminal fragments leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This pathway is robustly activated by several C-terminal fragments, including SP(6-11).[5]

References

- 1. Characterization of the substance P receptor in rat brain cortex membranes and the inhibition of radioligand binding by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor-mediated specific biological activity of a beta-amyloid protein fragment for NK-1 substance P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The C-terminal fragment of substance P enhances dopamine release in nucleus accumbens but not in neostriatum in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuronal Activity of Substance P (3-11): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a key mediator in pain transmission, neurogenic inflammation, and various physiological processes within the central and peripheral nervous systems.[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1][2] Upon release, Substance P is metabolized into various fragments, with C-terminal fragments like Substance P (3-11) retaining biological activity.[3] This guide provides an in-depth technical overview of the neuronal activity of the Substance P (3-11) fragment, focusing on its interaction with the NK1 receptor, downstream signaling, and methods for its investigation. While direct comparative data on the neuronal electrophysiological effects of SP (3-11) versus the full-length peptide is limited, this guide synthesizes the available information on its signaling properties and the well-established neuronal actions of its parent molecule, which are largely attributed to its C-terminal sequence.

Data Presentation: Quantitative Analysis of Substance P (3-11) Activity

The following tables summarize the available quantitative data for the activity of Substance P (3-11) and related fragments compared to the full-length Substance P. The data is derived from studies in human embryonic kidney 293 (HEK293) cells expressing the human NK1 receptor.[3]

Table 1: Potency of Substance P and its C-Terminal Fragments in Mobilizing Intracellular Calcium ([Ca²⁺]i) [3]

| Peptide | Sequence | -log EC₅₀ [M] (Mean ± SEM) |

| Substance P (SP) | RPKPQQFFGLM-NH₂ | 8.5 ± 0.3 |

| Substance P (3-11) | KPQQFFGLM-NH₂ | No significant difference from SP |

| Substance P (5-11) | QFFGLM-NH₂ | No significant difference from SP |

| Substance P (6-11) | FFGLM-NH₂ | No significant difference from SP |

| Substance P (7-11) | FGLM-NH₂ | No significant difference from SP |

| Substance P (8-11) | GLM-NH₂ | No significant difference from SP |

Table 2: Potency of Substance P and its C-Terminal Fragments in Stimulating cAMP Accumulation [3]

| Peptide | Sequence | -log EC₅₀ [M] (Mean ± SEM) | Efficacy (Relative to SP) |

| Substance P (SP) | RPKPQQFFGLM-NH₂ | 7.8 ± 0.1 | 100% |

| Substance P (3-11) | KPQQFFGLM-NH₂ | Reduced activity | Not specified |

| Substance P (5-11) | QFFGLM-NH₂ | Reduced activity | Not specified |

| Substance P (6-11) | FFGLM-NH₂ | Reduced activity | Not specified |

| Substance P (7-11) | FGLM-NH₂ | Reduced activity | Not specified |

| Substance P (8-11) | GLM-NH₂ | Reduced activity | Not specified |

Note: "Reduced activity" indicates that the C-terminal fragments, including Substance P (3-11), were less effective at stimulating cAMP accumulation compared to the full-length Substance P. Specific EC₅₀ values for the fragments in the cAMP assay were not provided in the source material.

Signaling Pathways of Substance P and its C-Terminal Fragments

Activation of the NK1 receptor by Substance P and its C-terminal fragments, including SP (3-11), initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the NK1 receptor to Gαq/11 proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2][4] IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration ([Ca²⁺]i), a key event in many of SP's neuronal effects.[4] DAG, along with the increased [Ca²⁺]i, activates protein kinase C (PKC).[5]

Substance P can also stimulate the production of cyclic AMP (cAMP) through Gαs protein coupling, although its C-terminal fragments, including SP (3-11), show diminished capacity in activating this pathway.[3] This differential signaling suggests that the N-terminal of Substance P may be important for the full spectrum of its second messenger activation.

References

- 1. Distinct classes of substance P receptors revealed by a comparison of the activities of substance P and some of its segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Amino terminus of substance P potentiates kainic acid-induced activity in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

Substance P (3-11): A Modulator in Pain Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a well-established neurotransmitter in the transmission of pain signals.[1][2] Its biological activity is mediated primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][3] Upon binding to NK1R, SP triggers a cascade of intracellular signaling events, contributing to neuronal excitation and the sensation of pain.[4][5] However, SP is rapidly metabolized in vivo, yielding a variety of N- and C-terminal fragments.[6][7] Emerging evidence suggests that these metabolites are not merely inactive degradation products but may possess their own distinct biological activities, capable of modulating the very pathways initiated by the parent peptide. This technical guide focuses on the N-terminal fragment, Substance P (3-11), and its role in pain signaling pathways, offering a comprehensive overview of its generation, signaling properties, and the experimental methodologies used to elucidate its function.

Substance P Metabolism and the Generation of SP (3-11)

Substance P is subject to enzymatic cleavage by various peptidases, including angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[8] This metabolic process results in the formation of several peptide fragments.[6] In vitro studies using various cell types, including endothelial cells and fibroblasts, have identified SP (3-11) as a notable metabolite.[6][7] The investigation of SP metabolism at the blood-brain barrier has also revealed SP (3-11) as a major metabolite.[1][9]

Figure 1: Metabolic Pathway of Substance P.

Signaling Pathways of Substance P and the Modulatory Role of SP (3-11)

Substance P binding to the NK1R activates multiple G protein signaling pathways. The canonical pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[10][11] This cascade ultimately results in neuronal depolarization and the propagation of pain signals. Additionally, SP can couple to Gαs, stimulating adenylyl cyclase (AC) to produce cyclic AMP (camp).[10][11]

Crucially, studies have revealed that N-terminal metabolites of SP, including SP (3-11), exhibit biased agonism at the NK1R.[6][7][12] While retaining the ability to induce [Ca2+]i mobilization, these fragments show diminished or no activity in stimulating cAMP production.[6][7][12] This differential activation of second messenger pathways suggests that SP (3-11) can modulate the overall cellular response to tachykinin signaling, potentially altering the nature or intensity of the pain signal.

Figure 2: Differential Signaling at the NK1 Receptor.

Quantitative Data

The following tables summarize the quantitative data for Substance P and its N-terminal metabolites in activating NK1R-mediated second messenger pathways.

Table 1: Potency of Substance P and its Metabolites in Stimulating Intracellular Calcium Mobilization

| Peptide | -log EC50 (M) | Reference |

| Substance P (1-11) | 8.5 ± 0.3 | [6][12] |

| Substance P (2-11) | 7.4 ± 0.08 | [6] |

| Substance P (3-11) | 7.14 ± 0.06 | [6] |

| Substance P (5-11) | 6.2 ± 0.05 | [6] |

| Substance P (6-11) | 5.7 ± 0.09 | [6] |

Table 2: Potency of Substance P and a Metabolite in Stimulating cAMP Accumulation

| Peptide | -log EC50 (M) | Reference |

| Substance P (1-11) | 7.8 ± 0.1 | [6][12] |

| Substance P (6-11) | 6.78 ± 0.27 | [6] |

Note: Data for cAMP accumulation for SP (3-11) is not explicitly provided in the cited literature, but it is reported that N-terminal metabolism of SP by up to five amino acids results in peptides that do not increase cAMP.[6][12]

Experimental Protocols

In Vitro Metabolism of Substance P

This protocol describes a method to study the metabolism of Substance P by cultured cells.

-

Cell Culture: Culture cells of interest (e.g., fibroblasts, endothelial cells) to 80-90% confluency in appropriate culture dishes.

-

Incubation:

-

Rinse the cell monolayer twice with a buffered salt solution (e.g., PBS), pH 7.4.

-

Add Substance P (e.g., 1.5 µM) in the buffered salt solution to the cells.

-

As a negative control, add Substance P to dishes without cells.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Sample Collection and Preparation:

-

Collect aliquots of the incubation solution at various time points.

-

Stop the enzymatic reaction by adding 0.1% formic acid.

-

Add an internal standard (e.g., Tyr8-SP) for quantification.

-

-

Analysis:

Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

This protocol outlines the measurement of [Ca2+]i in response to peptide stimulation in cells expressing the NK1R.

-

Cell Preparation:

-

Plate NK1R-expressing cells (e.g., HEK293 cells) onto a suitable plate for fluorescence measurement.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

-

Stimulation and Measurement:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test peptide (e.g., SP (3-11)) to the cells.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye using a fluorescence plate reader or microscope.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity as a measure of the change in [Ca2+]i.

-

Plot the concentration-response curve and determine the EC50 value.

-

Measurement of cAMP Accumulation

This protocol describes an immunoassay to quantify cAMP levels following peptide stimulation.

-

Cell Stimulation:

-

Plate NK1R-expressing cells in a multi-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test peptide (e.g., SP (3-11)) and incubate for a specified time at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the cell lysates from the standard curve.

-

Plot the concentration-response curve and calculate the EC50 value.

-

Figure 3: Experimental Workflow for Functional Assays.

Conclusion and Future Directions

The N-terminal metabolite of Substance P, SP (3-11), is an active peptide fragment that demonstrates biased agonism at the NK1 receptor. By selectively activating the calcium signaling pathway while sparing the cAMP pathway, SP (3-11) has the potential to fine-tune the physiological responses to Substance P in the context of pain and inflammation. This differential signaling capability opens up new avenues for therapeutic intervention. The development of drugs that mimic the biased agonism of SP (3-11) could lead to novel analgesics with improved efficacy and side-effect profiles. Further research is warranted to fully elucidate the in vivo effects of SP (3-11) on nociceptive processing and its potential as a therapeutic agent or a lead compound for drug development.

References

- 1. Investigation of the metabolism of substance P at the blood-brain barrier using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 4. An antinociceptive role for substance P in acid-induced chronic muscle pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Substance P (3-11) with the Neurokinin-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the Substance P fragment (3-11) and the neurokinin-1 receptor (NK1R). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the binding kinetics, functional activity, and associated signaling pathways of this interaction. This document includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the subject matter.

Introduction

Substance P (SP), an eleven-amino-acid neuropeptide, is the endogenous ligand for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) implicated in a wide array of physiological processes including pain transmission, inflammation, and neurogenic inflammation. The metabolic processing of Substance P can result in various fragments, with the C-terminal fragment, Substance P (3-11), being a notable metabolite.[1][2] Understanding the interaction of this fragment with the NK1R is crucial for elucidating the full spectrum of tachykinin signaling and for the development of targeted therapeutics.

Recent studies have highlighted that N-terminal truncation of Substance P, as seen in the (3-11) fragment, can lead to biased agonism. This phenomenon, where a ligand preferentially activates one signaling pathway over another, is of significant interest in modern pharmacology. Specifically, Substance P (3-11) has been shown to retain its ability to induce intracellular calcium mobilization, a hallmark of Gq/11 protein coupling, while exhibiting a diminished capacity to stimulate cyclic AMP (cAMP) accumulation, which is associated with Gs protein signaling.[1][2] This guide will delve into the specifics of this biased signaling and provide the necessary tools to investigate it further.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of Substance P and its fragment (3-11) with the NK1 receptor. This data is essential for comparative analysis and for the design of future experiments.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| Substance P | NK1R | Calcium Mobilization | -log EC50 (M) | 8.5 ± 0.3 | [1] |

| Substance P | NK1R | cAMP Accumulation | -log EC50 (M) | 7.8 ± 0.1 | [1] |

| Substance P (3-11) | NK1R | Calcium Mobilization | - | Activity Retained | [1][2] |

| Substance P (3-11) | NK1R | cAMP Accumulation | - | Activity Diminished | [1][2] |

Signaling Pathways

The interaction of Substance P (3-11) with the NK1R primarily activates the Gq/11 signaling cascade. This pathway is pivotal in mediating many of the physiological effects associated with NK1R activation.

Caption: Gq/11 signaling cascade initiated by Substance P (3-11) binding to the NK1R.

As mentioned, Substance P (3-11) displays biased agonism, with a diminished ability to activate the Gs-cAMP pathway compared to the full-length peptide.

Caption: Diminished activation of the Gs-cAMP pathway by Substance P (3-11).

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of Substance P (3-11) with the NK1R.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of Substance P (3-11) for the NK1R by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

CHO-K1 cells stably expressing the human NK1 receptor (CHO-K1/NK1).[3]

-

[³H]Substance P (specific activity ~30-60 Ci/mmol).

-

Substance P (3-11) peptide.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1/NK1 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]Substance P (to a final concentration of ~0.5 nM), and 50 µL of varying concentrations of Substance P (3-11) (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

For total binding, add 50 µL of binding buffer instead of the competitor.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).

-

Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.

-

Incubate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Substance P (3-11) concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Calcium Mobilization Assay

This assay measures the ability of Substance P (3-11) to induce an increase in intracellular calcium concentration, a functional readout of Gq/11 activation.

Caption: Workflow for a Fura-2 AM-based calcium mobilization assay.

Materials:

-

HEK293 or CHO-K1 cells stably expressing the human NK1R.[3][4]

-

Fura-2 AM.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Substance P (3-11) peptide.

-

Fluorescence plate reader or microscope capable of ratiometric calcium imaging.

Procedure:

-

Cell Preparation:

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBSS (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[5]

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Add 100 µL of HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.[5]

-

Add varying concentrations of Substance P (3-11) to the wells.

-

Immediately begin recording the fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.

-

Determine the peak change in the 340/380 nm ratio in response to each concentration of Substance P (3-11).

-

Plot the change in ratio against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

-

ERK Phosphorylation Assay (Western Blot)

This assay determines the activation of the MAPK/ERK pathway downstream of NK1R activation by detecting the phosphorylation of ERK1/2.

Caption: Workflow for detecting ERK1/2 phosphorylation by Western blot.

Materials:

-

HEK293 cells stably expressing the human NK1R.[4]

-

Substance P (3-11) peptide.

-

Serum-free culture medium.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

-

HRP-conjugated anti-rabbit secondary antibody.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Stimulation:

-

Culture HEK293/NK1R cells in 6-well plates to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Treat the cells with varying concentrations of Substance P (3-11) for different time points (e.g., 2, 5, 10, 15, 30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in 100 µL of ice-cold lysis buffer per well.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.[6]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK signal to the total ERK signal for each sample.

-

Plot the normalized phospho-ERK levels against time or agonist concentration.

-

Conclusion

This technical guide provides a foundational framework for investigating the interaction between Substance P (3-11) and the neurokinin-1 receptor. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols are intended to equip researchers with the necessary tools to further explore this interaction. The biased agonism of Substance P (3-11) presents a compelling area for future research, with potential implications for the development of novel therapeutics that can selectively modulate NK1R signaling for the treatment of various pathological conditions.

References

- 1. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. Neurokinin 1 receptor mediates membrane blebbing and sheer stress-induced microparticle formation in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Substance P (3-11): A Key Modulator in Central Nervous System Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino-acid neuropeptide of the tachykinin family, is a critical player in the complex signaling landscape of the central nervous system (CNS).[1] While extensive research has focused on the full-length peptide, its metabolites are emerging as significant biological entities in their own right. Among these, Substance P (3-11) [SP (3-11)], a major metabolite of SP at the blood-brain barrier and in the striatum, is gaining attention for its distinct pharmacological profile and potential therapeutic implications in a range of CNS disorders. This technical guide provides a comprehensive overview of the current understanding of SP (3-11), with a focus on its role in neurodegenerative and psychiatric conditions, intended for researchers, scientists, and professionals in drug development.

The Unique Profile of Substance P (3-11)

Substance P is metabolized by various peptidases in the brain, leading to the formation of several fragments. SP (3-11) is a prominent and biologically active metabolite that can cross the blood-brain barrier.[2] Its activity is primarily mediated through the neurokinin-1 (NK1) receptor, the preferred receptor for the full-length Substance P.[3] However, emerging evidence suggests that SP (3-11) may act as a biased agonist, eliciting a distinct pattern of downstream signaling compared to its parent peptide.

Role in Central Nervous System Disorders

The involvement of Substance P and its receptors is implicated in the pathophysiology of several CNS disorders, including Alzheimer's disease, Parkinson's disease, anxiety, and depression. The specific contributions of SP (3-11) are an active area of investigation, with its unique signaling properties suggesting a modulatory role in these conditions.

Neurodegenerative Disorders

Alzheimer's Disease: Reduced levels of Substance P have been observed in the brain and spinal fluid of Alzheimer's disease (AD) patients.[4] Preclinical studies using in vivo models have demonstrated that Substance P can prevent beta-amyloid-induced neuronal loss.[5][6] Systemic administration of SP has been shown to recover cognitive deficits in a rat model of AD, a neuroprotective effect potentially linked to its ability to modulate voltage-gated potassium channels.[4][7][8] While direct in vivo efficacy data for SP (3-11) in AD models is limited, its ability to penetrate the CNS and interact with the NK1 receptor suggests it may contribute to the observed effects of SP.

Parkinson's Disease: The substantia nigra, a brain region significantly affected in Parkinson's disease (PD), contains high concentrations of Substance P.[9] Dysregulation of SP has been implicated in the pathophysiology of PD.[9] Studies have shown that SP can exacerbate dopaminergic neurodegeneration through mechanisms that may be independent of the NK1 receptor.[9] Conversely, other research suggests a neuroprotective role for SP, with NK1 receptor agonists showing protective effects in in vitro models of PD.[10] The precise role of SP (3-11) in the complex interplay of neuroinflammation and neurodegeneration in PD remains to be fully elucidated.

Psychiatric Disorders

Anxiety and Depression: The SP/NK1 receptor system is a key modulator of stress and anxiety-related behaviors.[11] Microinjections of SP into specific brain regions, such as the periaqueductal gray, can produce anxiogenic-like effects in animal models.[12] Interestingly, different fragments of SP may have opposing effects, with the C-terminal fragment (containing the sequence of SP (3-11)) showing anxiogenic properties, while the N-terminal fragment can be anxiolytic.[12] However, some studies have reported anxiolytic-like effects of SP itself when administered into the dorsal hippocampus.[13] This highlights the complexity of the tachykinin system in regulating mood and emotion, where the specific brain region and the nature of the active ligand are critical determinants of the behavioral outcome.

Quantitative Data

The following tables summarize the available quantitative data for Substance P and its fragments. It is important to note that specific binding affinity data for SP (3-11) is limited, and much of the available information is for the full-length peptide or other fragments.

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| Substance P | Human NK1 | Radioligand Binding | 0.2 | [14] |

| Septide | Rat NK1 | Radioligand Binding | 0.3 | [14] |

| [Sar9, Met(O2)11]-Substance P | Rat NK1 | Radioligand Binding | 0.1 | [14] |

| Aprepitant | Human NK1 | Radioligand Binding | 0.1 | [14] |

| Compound | Functional Assay | Cell Type | EC50/IC50 | Reference |

| Substance P | cAMP Accumulation | HEK293 (NK1R expressing) | -log EC50 = 7.8 ± 0.1 M | [15] |

| Substance P (3-11) | cAMP Accumulation | HEK293 (NK1R expressing) | -log ED50 = 7.14 ± 0.06 M | [16] |

| Substance P | Intracellular Ca2+ Increase | HEK293 (NK1R expressing) | -log EC50 = 8.5 ± 0.3 M | [15] |

| [DAla4] Substance P (4-11) | Inhibition of 125I-BH-SP binding | Rat brain cortex membranes | IC50 = 0.15 µM | [14] |

| [DAla4] Substance P (4-11) | Inhibition of 125I-BH-Eledoisin binding | Rat brain cortex membranes | IC50 = 0.5 µM | [14] |

Signaling Pathways

Substance P and its fragments exert their effects by binding to the NK1 receptor, a G protein-coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events. A key finding is that SP (3-11) appears to be a biased agonist, preferentially activating certain pathways over others.

G-Protein Coupling and Second Messengers

Activation of the NK1 receptor by Substance P can lead to the stimulation of both Gq and Gs proteins.[17] Gq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] Gs activation, on the other hand, stimulates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP).[3]

Studies have shown that while full-length SP robustly increases both intracellular Ca2+ and cAMP, N-terminal truncated metabolites like SP (3-11) show a diminished ability to stimulate cAMP accumulation while retaining their capacity to increase intracellular Ca2+.[15][16][18] This biased signaling may underlie the distinct physiological effects of SP (3-11).

Downstream Kinase Cascades and Neuroinflammation

The activation of the NK1 receptor can also trigger downstream kinase cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[19][20] This pathway is involved in regulating a wide range of cellular processes, including gene expression, proliferation, and survival. Substance P has been shown to activate ERK1/2 in neurons, which may contribute to its neuroprotective effects.[20]

In the context of neuroinflammation, Substance P is a potent modulator of glial cell activity. It can stimulate microglia and astrocytes to release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[21][22] This process is often mediated by the activation of the transcription factor NF-κB.[22][23] While direct evidence for SP (3-11) in modulating these specific inflammatory pathways is still emerging, its interaction with the NK1 receptor on glial cells suggests its involvement in neuroinflammatory processes.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol describes a competitive binding assay to determine the affinity of SP (3-11) for the NK1 receptor.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat striatum) or cells expressing the NK1 receptor in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4).[24]

-

Determine protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate, add in the following order:

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.[24]

3. Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.[24]

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of SP (3-11).

-

Determine the IC50 value (the concentration of SP (3-11) that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

In Vivo Microdialysis for Neuropeptide Measurement

This protocol outlines the general procedure for in vivo microdialysis to measure extracellular levels of SP (3-11) in a specific brain region of a freely moving animal.

1. Probe Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).

-

Secure the guide cannula to the skull with dental cement and allow the animal to recover from surgery.

2. Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.

-

For studies involving pharmacological challenges, administer drugs (e.g., systemically or through the microdialysis probe) and continue collecting samples to monitor changes in neuropeptide levels.

3. Sample Analysis:

-

Analyze the collected dialysate samples for the concentration of SP (3-11) using a highly sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

-

Quantify the concentration of SP (3-11) in each sample.

-

Express the results as a percentage of the baseline concentration to observe changes over time in response to stimuli or drug administration.

Conclusion and Future Directions

Substance P (3-11) is an important, biologically active metabolite of Substance P with a distinct pharmacological profile in the CNS. Its ability to cross the blood-brain barrier and act as a biased agonist at the NK1 receptor suggests a nuanced role in the pathophysiology of neurodegenerative and psychiatric disorders. While current research has begun to unravel its specific signaling properties and in vivo effects, further investigation is warranted.

Future research should focus on:

-

Quantitative Binding and Functional Assays: Precisely determining the binding affinity (Ki) of SP (3-11) for the NK1 receptor and further characterizing its biased agonism in various CNS cell types.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of SP (3-11) in animal models of Alzheimer's disease, Parkinson's disease, and anxiety disorders, focusing on relevant behavioral and neuropathological outcomes.

-

Elucidation of Downstream Signaling: Mapping the specific downstream signaling cascades, including the MAPK/ERK pathway, that are preferentially activated by SP (3-11) in different neuronal and glial populations.

-

Neuroinflammatory Profile: Characterizing the unique cytokine and chemokine release profiles elicited by SP (3-11) from microglia and astrocytes.

A deeper understanding of the specific actions of Substance P (3-11) will be crucial for the development of novel therapeutic strategies targeting the tachykinin system for the treatment of a range of debilitating central nervous system disorders.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Anxiogenic effects of substance P and its 7–11 C terminal, but not the 1–7 N terminal, injected into the dorsal periaqueductal gray☆ | Semantic Scholar [semanticscholar.org]

- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Systemic Administration of Substance P Recovers Beta Amyloid-Induced Cognitive Deficits in Rat: Involvement of Kv Potassium Channels | PLOS One [journals.plos.org]

- 5. An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. peptide.com [peptide.com]

- 8. Frontiers | Neuropeptides Exert Neuroprotective Effects in Alzheimer's Disease [frontiersin.org]

- 9. Substance P Exacerbates Dopaminergic Neurodegeneration through Neurokinin-1 Receptor-Independent Activation of Microglial NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Substance P in the medial amygdala: Emotional stress-sensitive release and modulation of anxiety-related behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Substance P in Ischaemic Brain Injury | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Activation of the neurokinin-1 receptor by substance P triggers the release of substance P from cultured adult rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. karger.com [karger.com]

- 22. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Assay in Summary_ki [bindingdb.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Substance P (3-11)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Substance P (3-11), a C-terminal fragment of the neuropeptide Substance P. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of relevant biological pathways and workflows.

Introduction

Substance P (SP) is a neuropeptide involved in a wide range of physiological processes, including pain transmission, inflammation, and anxiety.[1][2] Substance P (3-11) is a biologically active C-terminal fragment of SP that has been shown to cross the blood-brain barrier and exert effects both centrally and peripherally.[3] Understanding the in vivo effects and appropriate administration protocols for SP (3-11) is crucial for research into its physiological roles and therapeutic potential.

Biological Activities of Substance P (3-11)

Substance P (3-11) has been demonstrated to possess a range of biological activities, including:

-

Increased Plasma Histamine (B1213489): Intravenous administration in rats has been shown to increase plasma histamine levels, suggesting a role in inflammatory or allergic responses.[3]

-

Behavioral Effects: Central administration of the parent molecule, Substance P, is known to induce scratching and biting behavior in mice, an effect that is also observed with C-terminal fragments.[1]

-

Neurokinin Receptor Activation: Like the full-length Substance P, the (3-11) fragment is expected to exert its effects primarily through the neurokinin-1 receptor (NK1R).[2][4]

Data Presentation: In Vivo Administration of Substance P and its Fragments

The following table summarizes quantitative data from in vivo studies involving the administration of Substance P (3-11) and the full-length Substance P peptide for contextual comparison. Due to limited published data on the (3-11) fragment, the table primarily provides details on the parent compound to guide experimental design.

| Compound | Animal Model | Route of Administration | Dose | Observed Effect |

| Substance P (3-11) | Rat | Intravenous (i.v.) infusion | 30 nmol/kg | Increased plasma histamine.[3] |

| Substance P | Rat | Intracerebroventricular (i.c.v.) | 0.1 and 1 pmol | Anxiogenic-like effects in the medial amygdala. |

| Substance P | Rat | Intracerebroventricular (i.c.v.) | 0.60 µ g/rat | Increased locomotor activity and grooming behavior.[5] |

| Substance P | Rat | Intracerebroventricular (i.c.v.) | 2.50 µ g/rat | No significant effect on locomotion or grooming.[5] |

| Substance P | Mouse | Intracerebroventricular (i.c.v.) | 1.25 to 5 ng/mouse | Naloxone-reversible anti-nociceptive effect.[6] |

| Substance P | Mouse | Intracerebroventricular (i.c.v.) | >50 ng/mouse | Hyperalgesia.[6] |

| Substance P | Mouse | Intraperitoneal (i.p.) | 1.5 mg/kg (of an antagonist) | Blockade of stress-induced increase in IL-6 from peritoneal macrophages.[7] |

Experimental Protocols

Intravenous (i.v.) Infusion in Rats

This protocol is based on a study that observed an increase in plasma histamine following i.v. administration of Substance P (3-11).[3]

Materials:

-

Substance P (3-11) peptide

-

Sterile, pyrogen-free saline solution (0.9% NaCl)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Catheterization equipment for the jugular or femoral vein

-

Infusion pump

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge and plasma storage vials

Procedure:

-

Preparation of Substance P (3-11) Solution: Dissolve the peptide in sterile saline to the desired concentration. For a 30 nmol/kg dose in a 300g rat, this would be 9 nmol in a suitable infusion volume.

-

Animal Preparation: Anesthetize the rat according to your institution's approved protocol.

-

Catheter Implantation: Surgically implant a catheter into the jugular or femoral vein for intravenous infusion.

-

Infusion: Connect the catheter to an infusion pump and administer the Substance P (3-11) solution at a controlled rate.

-

Blood Sampling: Collect blood samples at predetermined time points post-infusion into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Analysis: Store plasma at -80°C until analysis for histamine levels using an appropriate assay (e.g., ELISA).

Intracerebroventricular (i.c.v.) Microinjection in Rodents

This protocol is adapted from studies using the full-length Substance P and can be used as a starting point for investigating the central effects of Substance P (3-11).[5][6]

Materials:

-

Substance P (3-11) peptide

-

Sterile artificial cerebrospinal fluid (aCSF)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for craniotomy

-

Guide cannula and dummy cannula

-

Injection cannula connected to a microsyringe pump

-

Dental cement

Procedure:

-

Preparation of Substance P (3-11) Solution: Dissolve the peptide in sterile aCSF to the desired concentration (e.g., for picomole to nanomole range doses).

-

Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame.

-

Cannula Implantation: Perform a craniotomy over the target brain region (e.g., lateral ventricle, specific nucleus) and implant a guide cannula. Secure it with dental cement and insert a dummy cannula to maintain patency.

-

Recovery: Allow the animal to recover from surgery for a specified period (typically 5-7 days).

-

Microinjection: On the day of the experiment, gently restrain the conscious animal and replace the dummy cannula with the injection cannula.

-

Infusion: Infuse the Substance P (3-11) solution at a slow, controlled rate (e.g., 0.5 µL/min).

-

Behavioral Observation: Following the injection, place the animal in the appropriate apparatus to assess the desired behavioral outcome (e.g., elevated plus-maze for anxiety, open field for locomotor activity).

Visualization of Signaling Pathways and Workflows

Substance P (3-11) Signaling via the NK1 Receptor

Substance P and its C-terminal fragments, including (3-11), primarily signal through the G-protein coupled neurokinin-1 receptor (NK1R). This activation initiates downstream signaling cascades involving G-proteins and mitogen-activated protein kinases (MAPK).[2][4]

Caption: NK1 Receptor Signaling Pathway for Substance P (3-11).

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with Substance P (3-11).

Caption: In Vivo Experimental Workflow.

References

- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. pnas.org [pnas.org]

- 6. wcrj.net [wcrj.net]

- 7. researchgate.net [researchgate.net]